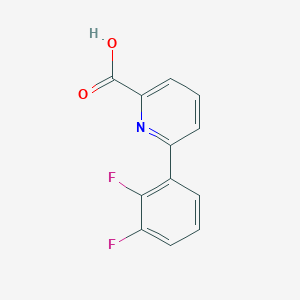

6-(2,3-Difluorophenyl)picolinic acid

Descripción general

Descripción

6-(2,3-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol . This compound is characterized by the presence of a picolinic acid moiety substituted with a 2,3-difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 6-(2,3-Difluorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various cellular processes, including viral replication and packaging .

Result of Action

The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, making the compound a potential anti-viral agent .

Análisis Bioquímico

Biochemical Properties

6-(2,3-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, it can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antiviral activity and immune modulation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and decarboxylases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity . For instance, binding to plasma proteins can enhance the compound’s stability and prolong its half-life in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Difluorophenyl)picolinic acid typically involves the reaction of 2,3-difluorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 6-(2,3-Difluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic molecules. Its difluorophenyl group enhances reactivity and selectivity in various reactions.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The difluorophenyl substitution may enhance binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

- Therapeutic Potential : Due to its structural similarity to other bioactive compounds, 6-(2,3-difluorophenyl)picolinic acid is being explored for its potential therapeutic effects against various diseases, including neurodegenerative disorders and cancers.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells showed significantly reduced death rates compared to controls.

-

Anti-inflammatory Properties :

- Another investigation reported that treatment with this compound led to a marked decrease in inflammatory markers in animal models of rheumatoid arthritis. The study highlighted the compound's ability to modulate cytokine production.

Comparación Con Compuestos Similares

- 6-(2,4-Difluorophenyl)picolinic acid

- 6-(2,5-Difluorophenyl)picolinic acid

- 6-(2,3-Difluorophenyl)picolinic acid

Comparison: While these compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For example, this compound may exhibit different reactivity patterns compared to its 2,4- or 2,5-difluorophenyl analogs due to steric and electronic effects .

Actividad Biológica

6-(2,3-Difluorophenyl)picolinic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews the available literature on its biological activity, mechanism of action, and implications for future research.

This compound possesses a unique molecular structure characterized by a picolinic acid moiety and a difluorophenyl group. The presence of fluorine atoms is known to enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in disease pathways, including those related to cancer and neurodegeneration. For instance, studies have shown that similar compounds can inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease, thereby reducing amyloid-beta peptide levels in the brain .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound and related compounds. For example:

- Cell Line Studies : In vitro assays demonstrated that derivatives of picolinic acid exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer). The most potent derivatives showed IC50 values in the low micromolar range .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase activation and modulation of anti-apoptotic/pro-apoptotic protein ratios. For instance, compounds with similar structures have been shown to increase the expression of cleaved caspase-3 while decreasing Bcl-2 levels, promoting programmed cell death in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound may also exhibit neuroprotective effects:

- BACE1 Inhibition : As mentioned earlier, the inhibition of BACE1 by related compounds suggests a potential role for this compound in Alzheimer's disease treatment. By reducing amyloid-beta levels, it could help mitigate neurodegeneration associated with this condition .

Data Summary

| Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer activity | A549 | 3.0 | Induction of apoptosis via caspases |

| H460 | 1.7 | Modulation of Bcl-2/Bax ratio | |

| HT29 | 3.6 | Increased cleaved caspase-3 levels | |

| BACE1 inhibition | N/A | <1 | Reduction of amyloid-beta production |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Study on Lung Cancer Cells : A study involving derivatives showed that certain modifications led to enhanced cytotoxicity against lung cancer cell lines compared to standard treatments like sorafenib .

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, compounds structurally similar to this compound demonstrated significant reductions in amyloid plaques when administered over a specified duration .

Propiedades

IUPAC Name |

6-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSDDTOOMCUOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647071 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-10-0 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.